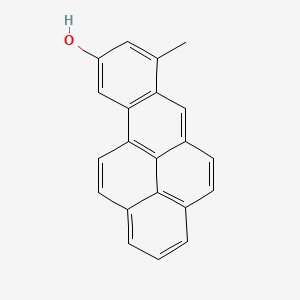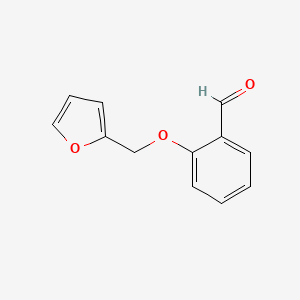
2-(Furan-2-ylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H10O3. It consists of a benzaldehyde moiety substituted with a furan-2-ylmethoxy group. This compound is of interest due to its unique structure, which combines the reactivity of both the benzaldehyde and furan functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)benzaldehyde typically involves the reaction of 2-furylmethanol with benzaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate acetal, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher productivity and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, and nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: 2-(Furan-2-ylmethoxy)benzoic acid.
Reduction: 2-(Furan-2-ylmethoxy)benzyl alcohol.
Substitution: 5-Bromo-2-(furan-2-ylmethoxy)benzaldehyde or 5-Nitro-2-(furan-2-ylmethoxy)benzaldehyde.
Aplicaciones Científicas De Investigación
2-(Furan-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-ylmethoxy)benzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity. The furan ring may also participate in redox reactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler analog without the furan moiety, commonly used in the synthesis of various organic compounds.
2-Furaldehyde: Contains the furan ring but lacks the benzaldehyde moiety, used in the production of furan-based chemicals.
4-(Furan-2-ylmethoxy)benzaldehyde: A positional isomer with the furan-2-ylmethoxy group at the para position relative to the aldehyde group.
Uniqueness
2-(Furan-2-ylmethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and furan functional groups, which confer distinct reactivity and potential biological activity. The combination of these two moieties allows for a diverse range of chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
76836-66-3 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-8H,9H2 |
Clave InChI |
YNKZCUOWSLDXER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=O)OCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


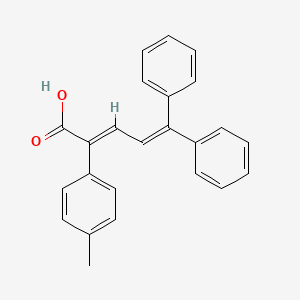
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)
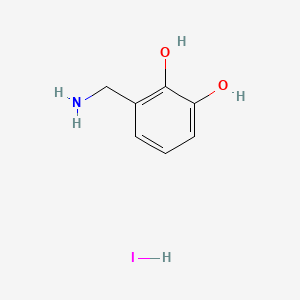
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

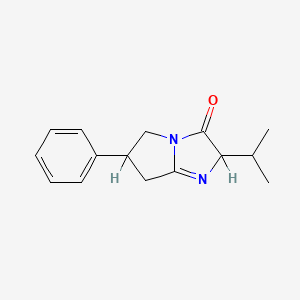

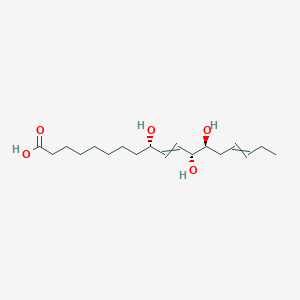
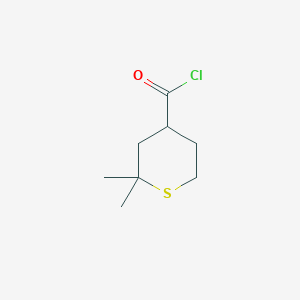
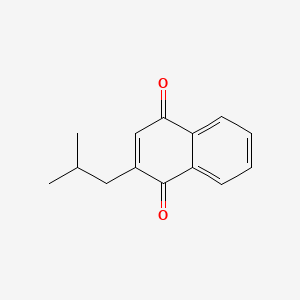
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

